2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 1257705-07-9
Cat. No.: VC0035805
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919
* For research use only. Not for human or veterinary use.
![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine - 1257705-07-9](/images/no_structure.jpg)
Specification
CAS No. | 1257705-07-9 |
---|---|
Molecular Formula | C6H3Br2N3 |
Molecular Weight | 276.919 |
IUPAC Name | 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H |
Standard InChI Key | LSTOPRBLSYPTFQ-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC(=N2)Br)C(=C1)Br |
Introduction
Chemical Identity and Physical Properties
2,8-Dibromo- triazolo[1,5-a]pyridine is a heterocyclic compound with bromine atoms at positions 2 and 8 of the triazolopyridine scaffold. The compound is characterized by the following identifiers and properties:
The compound features a fused bicyclic system comprising a triazole and a pyridine ring. The triazole ring contains three nitrogen atoms, while the pyridine ring contains one nitrogen atom. The bromine substituents at positions 2 and 8 significantly influence the electronic properties and reactivity of the molecule .
Structural Characteristics
The structure of 2,8-Dibromo- triazolo[1,5-a]pyridine is characterized by a planar configuration attributed to the aromatic nature of both the triazole and pyridine rings. The molecule displays specific computed properties that influence its chemical behavior:
Property | Value | Reference |
---|---|---|
XLogP3-AA | 2.5 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
Topological Polar Surface Area | Approximately 30.2 Ų | Estimated based on similar structures |
Heavy Atom Count | 11 | Structural analysis |
The compound's planar structure and distinct electronic distribution, influenced by the bromine atoms, contribute to its potential interactions with biological targets. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors suggest specific interaction patterns in biological systems .
Chemical Reactivity and Reactions
The reactivity of 2,8-Dibromo- triazolo[1,5-a]pyridine is primarily influenced by the bromine substituents and the electronic properties of the triazolopyridine core. Based on studies of similar compounds, several reactivity patterns can be identified:
Nucleophilic Substitution
The bromine atoms, particularly at position 2, can participate in nucleophilic substitution reactions, allowing for functionalization with various nucleophiles:
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Reactions with alcohols to form alkoxy derivatives
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Amination reactions with primary or secondary amines
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Reactions with thiols to form thioether derivatives
Cross-Coupling Reactions
The bromine substituents can serve as leaving groups in transition metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Stille coupling with organotin compounds
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Negishi coupling with organozinc reagents
Structure-Activity Relationships
Understanding the structure-activity relationships of 2,8-Dibromo- triazolo[1,5-a]pyridine requires consideration of:
Influence of Bromine Substituents
The bromine atoms at positions 2 and 8 can significantly influence:
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Lipophilicity and membrane permeability
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Electronic properties of the triazolopyridine core
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Binding interactions with biological targets
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Metabolic stability and pharmacokinetic properties
Comparison with Related Derivatives
Structural variations of the dibromo-triazolopyridine scaffold provide insights into structure-activity relationships:
The positional isomers of dibromo-triazolopyridine can exhibit distinct biological activities, highlighting the importance of specific substitution patterns .
Applications and Future Perspectives
Current Applications
2,8-Dibromo- triazolo[1,5-a]pyridine serves as:
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A versatile synthetic intermediate for further functionalization
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A potential scaffold for drug discovery programs
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A building block for the development of biologically active compounds
Future Research Directions
Several promising research directions for 2,8-Dibromo- triazolo[1,5-a]pyridine include:
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Development of optimized synthetic routes with improved yields and selectivity
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Comprehensive evaluation of biological activities across multiple therapeutic areas
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Structure-based design of targeted derivatives for specific biological applications
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Investigation of metal-chelating properties for potential applications in catalysis or material science
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Exploration of late-stage functionalization strategies for rapid generation of derivative libraries
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